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molecular formula C12H8ClN3O B8610546 5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile

5-Amino-2-(3-chloro-5-pyridyloxy)benzonitrile

Cat. No. B8610546
M. Wt: 245.66 g/mol
InChI Key: VSIPBZFGHOALAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041691B1

Procedure details

3-Cyano-4-(3-chloro-5-pyridyloxy)aniline (see Example 2) was combined with bromine in acetic acid in a manner similar to that described in Example 40 to produce 5-(4-amino-2-cyano-3-bromophenoxy)-3-chloropyridine (37%) after chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][C:11]1[CH:12]=[C:13]([Cl:17])[CH:14]=[N:15][CH:16]=1)[NH2:6])#[N:2].[Br:18]Br>C(O)(=O)C>[NH2:6][C:5]1[CH:7]=[CH:8][C:9]([O:10][C:11]2[CH:12]=[C:13]([Cl:17])[CH:14]=[N:15][CH:16]=2)=[C:3]([C:1]#[N:2])[C:4]=1[Br:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(N)C=CC1OC=1C=C(C=NC1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(OC=2C=C(C=NC2)Cl)C=C1)C#N)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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